molecular formula C7H7FN2O2 B13683453 2-Fluoro-6-nitrobenzylamine

2-Fluoro-6-nitrobenzylamine

Katalognummer: B13683453
Molekulargewicht: 170.14 g/mol
InChI-Schlüssel: YBAPHTXMJJUSFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-nitrobenzylamine is an organic compound with the molecular formula C7H7FN2O2 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitrobenzylamine typically involves the nitration of 2-fluorobenzylamine. The process begins with the fluorination of benzylamine, followed by nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-6-nitrobenzylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The benzylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Fluoro-6-aminobenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

    Oxidation: 2-Fluoro-6-nitrobenzaldehyde or 2-Fluoro-6-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-nitrobenzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-nitrobenzylamine is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The fluorine atom enhances the compound’s stability and bioavailability. The benzylamine moiety can interact with various enzymes and receptors, influencing biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

    4-Nitrobenzylamine: Similar structure but lacks the fluorine atom.

    2-Fluoro-6-(trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of a nitro group.

    2-Nitrobenzylamine: Similar structure but lacks the fluorine atom.

Uniqueness: 2-Fluoro-6-nitrobenzylamine is unique due to the presence of both a fluorine atom and a nitro group on the benzylamine structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H7FN2O2

Molekulargewicht

170.14 g/mol

IUPAC-Name

(2-fluoro-6-nitrophenyl)methanamine

InChI

InChI=1S/C7H7FN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2

InChI-Schlüssel

YBAPHTXMJJUSFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)CN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.